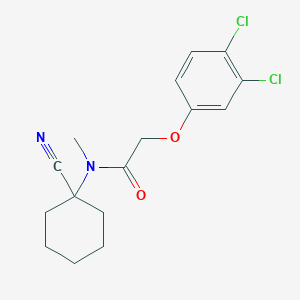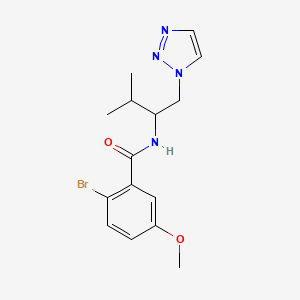
Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate” is a chemical compound that likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzoate ester group and a nitro group attached to the pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or condensation . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the pyrimidine ring. The presence of the nitro group could introduce some polarity to the molecule .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with nucleophiles at the carbonyl group of the ester .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Antihypertensive α-Blocking Agents : The synthesis and reactions of derivatives related to Methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate have been investigated for their potential as antihypertensive α-blocking agents. These compounds, through a series of chemical reactions, have shown good activity and low toxicity, highlighting their significance in medicinal chemistry (Abdel-Wahab et al., 2008).
- Antimicrobial Activity : Novel derivatives have been synthesized with a focus on antimicrobial properties. These compounds undergo various chemical transformations, indicating a broad utility in developing antimicrobial agents (El-Kalyoubi et al., 2015).
- Nitrosoarenes Synthesis : Research on the efficient preparation of nitrosoarenes for the synthesis of azobenzenes involves comparative studies on catalytic oxidation, where the compound plays a role in synthesizing useful nitrosoarenes for azo compound synthesis (Priewisch & Rück-Braun, 2005).
Advanced Materials and Environmental Applications
- Carbon Sorbent for Metal Ions : A study on the adsorption of Zn2+ and Cd2+ from aqueous solutions onto a carbon sorbent containing a pyrimidine-polyamine conjugate showcases the compound's role in environmental remediation and the development of new materials for heavy metal ion capture (Garcia-martin et al., 2005).
Pharmacological Research
- Antiplasmin Drugs : The search for new antiplasmin drugs involved the preparation of aza analogs of 4-aminomethylbenzoic acid, exploring the potential pharmacological applications of structurally related compounds (Isoda et al., 1980).
Mechanism of Action Studies
- Sulphimidazole Mechanism of Action : The cytotoxicity and mechanism of action of Sulphimidazole, a compound with a p-aminobenzenesulphonamide radical attached to a 5-nitroimidazole ring, were studied to understand its effects against anaerobic and aerobic bacteria. This research sheds light on the dual-functional nature of compounds related to this compound in antimicrobial activity (Castelli et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRSDKLDESDLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2868416.png)

![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)

![Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)


![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)



![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)

